N-Isopropyl-4-nitrobenzamide
Description
Historical Context and Discovery of Nitrobenzamide Derivatives
The study of nitrobenzamide derivatives is built upon the long history of benzamide (B126) chemistry, with the parent compound, benzamide, first synthesized in the 19th century. The introduction of nitro groups to the benzamide structure became a significant area of exploration in the mid-20th century. This development was driven by an interest in the powerful electron-withdrawing effects of the nitro group and its applications in fields like dye chemistry.
Nitrobenzamides as a class gained chemical significance in the late 19th century, spurred by progress in aromatic substitution reactions. smolecule.com Early synthetic work often focused on creating derivatives through Schotten-Baumann reactions, which involve reacting a benzoic acid derivative with an amine. smolecule.com The development of more sophisticated synthetic methods over the years, such as those improving the efficiency of creating nitrobenzamide intermediates, has been crucial for the continued investigation of these compounds. smolecule.com For instance, traditional routes involved converting a nitro-substituted benzoic acid into its more reactive acid chloride form, which is then reacted with an appropriate amine to form the final benzamide product. researchgate.net Specifically, N-isopropyl-4-nitrobenzamide can be synthesized by reacting 4-nitrobenzoyl chloride with isopropylamine (B41738). google.com
Significance of the Nitro Group in Pharmaceutical Chemistry
The nitro group (–NO₂) is a unique and versatile functional group in medicinal chemistry and drug design. svedbergopen.comnih.govacs.org Its strong electron-withdrawing nature can significantly alter the electronic distribution within a molecule, which can in turn influence properties like stability, solubility, and binding affinity to biological targets. svedbergopen.com
The nitro group is often considered a "privileged" functional group, particularly in the development of antimicrobial and anticancer agents. svedbergopen.commdpi.com A key aspect of its utility lies in its capacity for bioreductive activation. acs.orgmdpi.com In low-oxygen environments (hypoxia), such as those found in solid tumors or certain infectious microorganisms, the nitro group can be reduced by enzymes like nitroreductases to form reactive species. nih.gov These reactive intermediates can be cytotoxic, leading to selective toxicity against cancer cells or pathogens. svedbergopen.comnih.gov This mechanism is the basis for hypoxia-activated prodrugs, a strategy that has attracted wide interest in medicinal chemistry. nih.govmdpi.com
Despite its therapeutic promise, the nitro group is also associated with potential toxicity, and it is often flagged as a structural alert or toxicophore due to concerns about mutagenicity and genotoxicity. svedbergopen.comnih.govacs.org Therefore, its inclusion in drug design requires a careful balance to optimize therapeutic efficacy while minimizing adverse effects. svedbergopen.com
Overview of Benzamide Scaffold in Medicinal Chemistry
The benzamide scaffold is a core structural motif found in a vast number of biologically active compounds and approved drugs. It is considered an important scaffold in medicinal chemistry due to its wide range of pharmacological applications. researchgate.net The amide bond is ubiquitous in biological processes, and the benzamide structure provides a rigid framework that can be readily modified with various substituents to fine-tune its interaction with biological targets. researchgate.net
Substituted benzamides are known to possess a diverse array of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties. researchgate.net For example, benzamide derivatives have been explored as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy and as potent inhibitors for various enzymes. acs.orgbohrium.com The versatility of the benzamide core makes it a valuable building block in organic synthesis, allowing for the construction of diverse and complex molecules with potential therapeutic value. researchgate.net
Rationale for Investigating this compound
The specific investigation of this compound stems from its utility as a chemical intermediate for the synthesis of more complex and potentially bioactive molecules. cymitquimica.com The rationale is built upon the combined properties of its constituent parts: the proven benzamide scaffold, the reactive nitro group, and the modulating isopropyl group.
A primary application of this compound is in the synthesis of its amino derivative, N-isopropyl-4-aminobenzamide. google.com This is achieved through the chemical reduction of the nitro group to an amine group, a common and well-established transformation in organic chemistry. The resulting aminobenzamide is a key precursor for creating compounds with therapeutic potential. For instance, it has been used in the preparation of N-isopropyl-4-acetamidobenzamide, a compound investigated for its potential in treating neurodegenerative disorders like Parkinson's disease. google.com
The presence of the isopropyl group on the amide nitrogen influences the compound's physical properties, such as its solubility and crystallinity, and can affect how the final molecule interacts with biological targets. Therefore, this compound is a valuable starting material for researchers aiming to develop novel compounds where this specific substitution pattern is desired for achieving a particular biological effect or optimizing pharmacokinetic properties.
Data Tables
The following tables provide key data points for this compound based on available chemical literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38681-76-4 | guidechem.comfluorochem.co.uk |
| Molecular Formula | C₁₀H₁₂N₂O₃ | guidechem.comfluorochem.co.uk |
| Molecular Weight | 208.22 g/mol | stenutz.eu |
| Melting Point | 150–152 °C | rsc.org |
| Canonical SMILES | CC(C)NC(=O)C1=CC=C(C=C1)N+[O-] | guidechem.comfluorochem.co.uk |
| InChI Key | YQLNAYKZWIVHIN-UHFFFAOYSA-N | guidechem.comfluorochem.co.uk |
| Topological Polar Surface Area | 74.9 Ų | guidechem.com |
| Rotatable Bond Count | 2 | guidechem.com |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Source(s) |
| ¹H NMR | δH (300 MHz; CDCl₃) 8.25 (2H, d, J = 8.4 Hz), 7.92 (2H, d, J = 8.7 Hz), 6.33 (1H, br s), 4.34–4.23 (1H, m), 1.28 (6H, d, J = 6.6 Hz) | rsc.org |
| ¹³C NMR | δC (75 MHz; CDCl₃) 164.7, 149.3, 140.5, 128.1, 123.6, 42.4, 22.6 | rsc.org |
| IR | νmax (KBr)/cm⁻¹ 3275 (NH), 1630 (C=O) | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLNAYKZWIVHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324494 | |
| Record name | N-Isopropyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38681-76-4 | |
| Record name | N-Isopropyl-4-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38681-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406849 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038681764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38681-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Isopropyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of N Isopropyl 4 Nitrobenzamide
Established Synthetic Routes for N-Isopropyl-4-nitrobenzamide
The synthesis of this compound is most commonly achieved through well-established amidation reactions that form the core of benzamide (B126) synthesis.
Amidation Reactions Involving 4-Nitrobenzoyl Chloride and Isopropylamine (B41738)
The principal and most direct method for synthesizing this compound is the acylation of isopropylamine with 4-nitrobenzoyl chloride. google.com This reaction follows a nucleophilic acyl substitution mechanism, where the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton from the amine results in the formation of the stable amide bond.
A typical procedure involves reacting 4-nitrobenzoyl chloride with isopropylamine to yield this compound. google.com In one variation of this method, isopropylamine is dissolved in an ethanolic sodium hydroxide (B78521) solution, to which 4-nitrobenzoyl chloride is then added to form the product. researchgate.net The resulting compound is a solid, with characterization data identifying it as a yellow solid with a melting point of 150–152 °C. rsc.org
Role of Dehydrating Agents (e.g., Thionyl Chloride, Phosphorus Trichloride)
Dehydrating and chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) are not directly involved in the amidation step with the amine. Instead, their crucial role lies in the preparation of the key reactant, 4-nitrobenzoyl chloride, from its carboxylic acid precursor, 4-nitrobenzoic acid.
These reagents convert the relatively unreactive carboxylic acid into the highly reactive acyl chloride intermediate. mdpi.com Thionyl chloride is widely used for this purpose; it reacts with 4-nitrobenzoic acid to form 4-nitrobenzoyl chloride, with sulfur dioxide and hydrogen chloride gas as byproducts. niif.huresearchgate.net The reaction is a nucleophilic acyl substitution where the carboxylic acid is converted into a chlorosulfite intermediate, which then decomposes to the acyl chloride. researchgate.net Similarly, phosphorus pentachloride can be used to achieve the same transformation, yielding phosphorus oxychloride and hydrogen chloride as byproducts. orgsyn.org The quality of the reagents is critical, as impurities can significantly lower the yield of the desired 4-nitrobenzoyl chloride. orgsyn.org
Reaction Conditions and Optimization (Temperature, Solvents)
The synthesis of this compound via the 4-nitrobenzoyl chloride intermediate involves two main stages, each with its own set of reaction conditions that can be optimized.
Stage 1: Formation of 4-Nitrobenzoyl Chloride The conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride is typically performed under heating. Procedures describe refluxing the acid with thionyl chloride for periods ranging from 3 to 5 hours to ensure the reaction goes to completion. mdpi.com After the reaction, the excess thionyl chloride is removed, often by distillation or under reduced pressure, to isolate the 4-nitrobenzoyl chloride, which can then be used in the next step without further purification. mdpi.com When using phosphorus pentachloride, the mixture is heated on a water bath until the vigorous evolution of hydrogen chloride ceases, which can take between 15 and 45 minutes. orgsyn.org
Stage 2: Amidation The subsequent reaction of 4-nitrobenzoyl chloride with isopropylamine can be carried out under various conditions. A common approach involves dissolving the acyl chloride in a solvent like dichloromethane (B109758) and adding it dropwise to a solution of isopropylamine and a base, such as triethylamine, in the same solvent at a reduced temperature of 0 °C. mdpi.com Other protocols use solvents like tetrahydrofuran (B95107) (THF) at room temperature. Research on the synthesis of related benzamides has shown that conducting the coupling reaction under solvent-free conditions can lead to higher yields (up to 94%) and significantly shorter reaction times. niif.hu
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Acid Chloride Formation | 4-Nitrobenzoic acid, Thionyl chloride | Thionyl chloride (neat) | Reflux | 3 hours | Not specified | |
| Acid Chloride Formation | Benzoic acid derivative, Thionyl chloride | Thionyl chloride (neat) | Reflux | 5 hours | Not specified | mdpi.com |
| Amidation | 4-Nitrobenzoyl chloride, Isopropylamine, NaOH | Ethanol | Not specified | Not specified | Not specified | researchgate.net |
| Amidation | Acyl chloride, Amine, Triethylamine | Dichloromethane | 0 °C | Not specified | Not specified | mdpi.com |
| Amidation | 3-bromo-5-nitrobenzoyl chloride, Amines | Solvent-free | Room Temperature | 2 hours | 94% | niif.hu |
Alternative Synthetic Approaches to Nitrobenzamides
Beyond the conventional two-step synthesis, alternative methodologies are being explored to improve the efficiency and environmental footprint of nitrobenzamide production.
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., in a ball mill), has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. acs.org This eco-friendly approach has been successfully applied to the synthesis of a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide. mdpi.com In this method, 4-nitrobenzoyl chloride and the corresponding amine are milled together in a stainless-steel jar, often without any solvent. mdpi.com This technique offers a safer and more efficient transformation pathway, often resulting in high yields in a very short amount of time (e.g., 5 minutes). mdpi.com
Catalytic Systems in Nitrobenzamide Synthesis
Catalytic systems provide a more atom-economical route for synthesizing benzamides by enabling the direct condensation of a carboxylic acid with an amine, thereby avoiding the need to prepare the acyl chloride intermediate. Research has demonstrated the synthesis of 4-nitrobenzamide (B147303) from 4-nitrobenzoic acid and ammonia (B1221849) in the presence of a catalytic system. google.com Effective catalysts for this transformation include boric acid, tetrabutoxytitanium, or dimethylphosphite, used in conjunction with polyethylene (B3416737) glycol as a cocatalyst. google.com This method is reported to significantly simplify the technology and produce high yields of the desired product, up to 97%. google.com
Chemical Reactivity and Transformation Pathways of this compound
Reduction Reactions of the Nitro Group
The nitro group of this compound is readily susceptible to reduction, a common transformation for aromatic nitro compounds. This process is fundamental for the synthesis of various derivatives, primarily leading to the formation of an amino group.
The principal product resulting from the reduction of the nitro group in this compound is N-Isopropyl-4-aminobenzamide. google.com This transformation is a key step in synthetic pathways that require an amino-substituted benzamide core. The conversion involves the replacement of the two oxygen atoms of the nitro group with hydrogen atoms, yielding a primary amine.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. For this compound, this can be achieved using hydrogen gas (H₂) or a hydrogen source like cyclohexadiene in the presence of a metal catalyst. google.com This heterogeneous catalysis method is valued for its clean reaction profile and high yields. A variety of catalysts are effective for this transformation.
Table 1: Catalysts for Hydrogenation of Nitrobenzamides
| Catalyst | Hydrogen Source | Notes | Source(s) |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | A common and highly effective catalyst for nitro group reduction. | google.comevitachem.com |
| Platinum on Carbon (Pt/C) | Hydrogen gas (H₂) | An alternative to palladium, also providing efficient reduction. | google.com |
| Ruthenium on Carbon (Ru/C) | Hydrogen gas (H₂) | Another platinum-group metal catalyst used for hydrogenation. | google.com |
| Raney Nickel (Raney-Ni) | Hydrogen gas (H₂) | A cost-effective catalyst, though sometimes requiring harsher conditions. | google.com |
Reduction using hydrazine (B178648) (N₂H₄) is another established method to convert the nitro group of this compound into an amine. google.comgoogle.com This reaction is often carried out using hydrazine hydrate (B1144303) in the presence of a metal co-reagent, such as commercial zinc dust, in a solvent like methanol. niscpr.res.in The reaction is typically exothermic and proceeds rapidly at room temperature. niscpr.res.in A typical procedure involves stirring a suspension of the aromatic nitro compound and zinc dust in methanol, followed by the addition of hydrazine hydrate. niscpr.res.in
Beyond catalytic hydrogenation and hydrazine, other chemical reagents can accomplish the reduction of the nitro group.
Metal/Acid Systems: Stannous chloride (SnCl₂) is an effective reducing agent for converting nitroarenes to anilines. acs.org
Electrochemical Reduction: The reduction potentials of nitroaryl compounds have been studied, indicating that electrochemical methods can be applied. nist.gov This technique involves the direct transfer of electrons to the nitro compound at a cathode surface to initiate the reduction process.
Nucleophilic Aromatic Substitution Reactions of the Nitro Group
The nitro group is a powerful electron-withdrawing group, which significantly deactivates the benzene (B151609) ring towards electrophilic substitution. However, this same property activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.org For this compound, the nitro group is in the para position relative to the amide group. This positioning is crucial as it allows the negative charge of the intermediate formed during nucleophilic attack (the Meisenheimer complex) to be stabilized through resonance delocalization onto the oxygen atoms of the nitro group. libretexts.org
This activation allows the nitro group itself to be displaced by a strong nucleophile under appropriate reaction conditions. The SNAr mechanism proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the nitro group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
Elimination: The aromaticity is restored by the departure of the leaving group, which in this case is the nitrite (B80452) ion (NO₂⁻). libretexts.org
A variety of nucleophiles, including amines, thiols, and alkoxides, can participate in SNAr reactions, leading to a diverse range of substituted benzamide derivatives. d-nb.info The reaction is a valuable tool for introducing different functional groups onto the aromatic ring.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-nitrobenzoyl chloride |
| Isopropylamine |
| Sodium hydroxide |
| N-Isopropyl-4-aminobenzamide |
| Hydrazine |
| Zinc |
| Stannous chloride |
| Palladium on Carbon |
| Platinum on Carbon |
| Ruthenium on Carbon |
| Raney Nickel |
| N-tert-Butyl-4-nitrobenzamide |
| N-1,2-dimethylpropyl-4-nitrobenzamide |
| 4-nitrobenzamide |
Reactions Involving the Amide Moiety
The amide bond in this compound is a key functional group that can undergo various chemical transformations, including hydrolysis, N-alkylation, and N-acylation. These reactions provide pathways to modify the compound's structure and properties.
Hydrolysis Pathways
The cleavage of the amide bond in this compound can be achieved under both acidic and basic conditions, yielding 4-nitrobenzoic acid and isopropylamine.
Acid-Catalyzed Hydrolysis: In the presence of strong acids, such as sulfuric acid, the hydrolysis of N-nitrobenzamides is known to proceed through an A-1 type mechanism. rsc.org This involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, facilitated by the protonated state, results in the cleavage of the amide bond. rsc.orgyoutube.com For this compound, this pathway would yield 4-nitrobenzoic acid and isopropylammonium ion.
Base-Catalyzed Hydrolysis: Under basic conditions, such as in the presence of sodium hydroxide, the hydrolysis of the amide bond occurs via nucleophilic acyl substitution. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the isopropylamide anion, which is then protonated by the solvent, leads to the formation of 4-nitrobenzoate (B1230335) and isopropylamine. evitachem.com
Neutral Water-Catalyzed Hydrolysis: Studies on N-nitrobenzamides have also indicated the possibility of a neutral water-catalyzed hydrolysis mechanism in more moderate acid concentrations. rsc.org
The general conditions for the hydrolysis of related benzamides are summarized in the table below.
| Hydrolysis Condition | Reagents | Products |
| Acidic | Strong acid (e.g., HCl, H₂SO₄), Water | 4-Nitrobenzoic acid, Isopropylamine |
| Basic | Strong base (e.g., NaOH), Water | 4-Nitrobenzoate, Isopropylamine |
N-Alkylation and Acylation Reactions
Further functionalization of the amide nitrogen in this compound can be achieved through N-alkylation and N-acylation reactions.
N-Alkylation: The introduction of an additional alkyl group onto the amide nitrogen transforms the secondary amide into a tertiary amide. This reaction typically involves the deprotonation of the amide N-H with a suitable base, followed by nucleophilic attack on an alkyl halide. For instance, N-methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate. The use of stronger bases such as sodium hydride may also be employed, particularly for less reactive alkylating agents.
N-Acylation: N-acylation introduces a second acyl group to the nitrogen atom, forming an imide. This can be accomplished by reacting this compound with an acyl chloride, such as acetyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. niscpr.res.in The reaction proceeds via nucleophilic acyl substitution where the amide nitrogen acts as the nucleophile.
The table below outlines representative conditions for these transformations.
| Reaction Type | Reagent(s) | Product Type |
| N-Methylation | Methyl iodide, Potassium carbonate | N-Isopropyl-N-methyl-4-nitrobenzamide |
| N-Acetylation | Acetyl chloride, Pyridine | N-Acetyl-N-isopropyl-4-nitrobenzamide |
Synthetic Strategies for Analogues and Derivatives of this compound
The development of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the optimization of its biological properties. Synthetic strategies focus on modifications to the isopropyl group, substitutions on the aromatic ring, and the synthesis of prodrugs and conjugates.
Modifications to the Isopropyl Moiety
Altering the N-alkyl substituent can significantly impact the steric and electronic properties of the molecule. A common synthetic route to achieve this involves the amidation of 4-nitrobenzoyl chloride with various primary amines. This method allows for the introduction of a wide range of alkyl and cycloalkyl groups in place of the isopropyl moiety. google.com
The following table presents examples of N-substituted-4-nitrobenzamide analogues synthesized via the reaction of 4-nitrobenzoyl chloride with the corresponding amine. google.com
| Amine Reactant | Product |
| Isobutylamine | N-Isobutyl-4-nitrobenzamide |
| n-Butylamine | N-n-Butyl-4-nitrobenzamide |
| n-Propylamine | N-n-Propyl-4-nitrobenzamide |
| n-Pentylamine | N-n-Pentyl-4-nitrobenzamide |
| 2-Methylbutylamine | N-(2-Methylbutyl)-4-nitrobenzamide |
| 1,2-Dimethylpropylamine | N-(1,2-Dimethylpropyl)-4-nitrobenzamide |
| tert-Amylamine | N-tert-Amyl-4-nitrobenzamide |
Substitutions on the Aromatic Ring
Modifications to the aromatic ring, including the introduction of additional substituents or altering the position of the nitro group, are key strategies in analog design. These changes can influence the electronic properties and binding interactions of the molecule. The synthesis of such analogues typically starts from a correspondingly substituted benzoic acid, which is then converted to the acid chloride and reacted with isopropylamine. google.comnih.gov
The table below showcases examples of this compound analogues with substitutions on the aromatic ring.
| Starting Material | Product |
| 3-Nitrobenzoyl chloride | N-Isopropyl-3-nitrobenzamide google.com |
| 2-Nitrobenzoyl chloride | N-Isopropyl-2-nitrobenzamide google.com |
| 3,5-Dinitrobenzoyl chloride | N-Isopropyl-3,5-dinitrobenzamide |
| 2-Chloro-4-nitrobenzoic acid | N-Isopropyl-2-chloro-4-nitrobenzamide nih.gov |
| 2-Chloro-5-sulfamoyl-4-nitrobenzoic acid | 2-Chloro-5-sulfamoyl-N-isopropyl-4-nitrobenzamide nih.gov |
Synthesis of Prodrugs and Conjugates
The design of prodrugs and conjugates of this compound is a strategy employed to enhance its therapeutic potential, for example, by enabling targeted activation.
Nitroreductase-Activated Prodrugs: The nitro group on the aromatic ring is a key feature that can be exploited for prodrug design. Certain bacterial and human nitroreductase enzymes can reduce the nitro group to a hydroxylamine (B1172632) or amine, which can trigger the release of a cytotoxic agent in a targeted manner, particularly in the hypoxic environment of tumors or in the presence of specific enzymes delivered via gene therapy. nih.govresearchgate.netmdpi.commdpi.com The synthesis of such prodrugs often involves linking a cytotoxic moiety to the this compound scaffold, where the nitro group acts as the trigger for activation. For example, dinitrobenzamide mustards have been developed as prodrugs that are activated by nitroreductases. nih.gov
Amino Acid Conjugates: Conjugation of this compound with amino acids can modify its physicochemical properties, such as solubility and membrane permeability. These conjugates can be synthesized by coupling the carboxylic acid group of a protected amino acid with the amine generated from the reduction of the nitro group of a suitable benzamide precursor. Alternatively, the 3-alkoxy-4-nitrobenzamide scaffold can be used to anchor amino acids, which after reduction of the nitro group can act as alpha-helix mimetics. researchgate.net
The table below provides a conceptual overview of synthetic strategies for prodrugs and conjugates.
| Derivative Type | Synthetic Strategy | Key Feature |
| Nitroreductase Prodrug | Coupling of a latent cytotoxic agent to the benzamide scaffold. | Nitro group reduction triggers activation. nih.govresearchgate.netmdpi.com |
| Amino Acid Conjugate | Amide bond formation between a benzamide derivative and an amino acid. | Modified physicochemical properties and potential for targeted uptake. researchgate.net |
Spectroscopic and Structural Elucidation Research of N Isopropyl 4 Nitrobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of N-Isopropyl-4-nitrobenzamide. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each unique proton and carbon in the molecule.
¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the amide, aromatic, and isopropyl protons. The electron-withdrawing nature of the nitro group and the amide functionality significantly influences the chemical shifts of the aromatic protons.
Aromatic Protons: The protons on the benzene (B151609) ring form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group (H-3/H-5) are expected to be deshielded and resonate downfield, around δ 8.2-8.3 ppm . The protons meta to the nitro group (H-2/H-6), which are ortho to the carbonyl group, are also deshielded and would appear slightly upfield from the other pair, around δ 7.9-8.0 ppm . The coupling constant between these adjacent aromatic protons is typically in the range of J = 8-9 Hz.
Amide Proton (N-H): The amide proton signal is expected to be a broad singlet or a doublet due to coupling with the adjacent methine proton. Its chemical shift is highly dependent on solvent, concentration, and temperature, but typically appears in the range of δ 8.0-8.5 ppm .
Isopropyl Group (CH and CH₃): The methine proton (-CH) of the isopropyl group is adjacent to the nitrogen atom and is expected to be a septet (or multiplet) around δ 4.2-4.4 ppm . It couples with the six equivalent methyl protons and the single amide proton. The six methyl protons (-CH₃) are equivalent and will appear as a doublet around δ 1.2-1.3 ppm , with a typical coupling constant of J ≈ 6.5 Hz from the adjacent methine proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 (Aromatic) | 8.2 - 8.3 | Doublet (d) | ~8.5 |
| H-2, H-6 (Aromatic) | 7.9 - 8.0 | Doublet (d) | ~8.5 |
| N-H (Amide) | 8.0 - 8.5 | Broad Singlet / Doublet | - |
| CH (Isopropyl) | 4.2 - 4.4 | Multiplet (m) | ~6.5 |
| CH₃ (Isopropyl) | 1.2 - 1.3 | Doublet (d) | ~6.5 |
¹³C NMR Spectral Analysis (Chemical Shifts)
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. For this compound, seven distinct signals are expected. Based on data from analogous compounds like N-isopropylbenzamide and considering the substituent effects of the nitro group, the chemical shifts can be reliably predicted. researchgate.net
Carbonyl Carbon (C=O): This carbon is the least shielded and appears furthest downfield, typically in the range of δ 165-167 ppm .
Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the electron-withdrawing nitro and carbonyl groups.
C-4 (para to C=O): The carbon bearing the nitro group is strongly deshielded, expected around δ 150 ppm .
C-1 (ipso to C=O): The carbon attached to the carbonyl group is also significantly deshielded, predicted to be near δ 140-141 ppm .
C-2/C-6 (ortho to C=O): These carbons are expected to resonate around δ 128-130 ppm .
C-3/C-5 (meta to C=O): These carbons, which are ortho to the nitro group, are shifted downfield to approximately δ 124 ppm .
Isopropyl Carbons:
CH: The methine carbon is expected around δ 42-43 ppm .
CH₃: The two equivalent methyl carbons will appear further upfield, around δ 22-23 ppm .
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 165 - 167 |
| C-4 (Aromatic) | ~150 |
| C-1 (Aromatic) | 140 - 141 |
| C-2, C-6 (Aromatic) | 128 - 130 |
| C-3, C-5 (Aromatic) | ~124 |
| CH (Isopropyl) | 42 - 43 |
| CH₃ (Isopropyl) | 22 - 23 |
Advanced NMR Techniques for Conformational Studies
The planarity of the amide bond is a key structural feature of this compound. Due to the partial double-bond character of the C-N bond, rotation is restricted, which can lead to the existence of cis and trans conformers (rotamers). rsc.org While the trans conformer is generally more stable in secondary amides, advanced NMR techniques can be employed to study this dynamic behavior.
Variable Temperature (VT) NMR: By recording ¹H NMR spectra at different temperatures, one can observe changes in the signals. If multiple conformers are present, their signals may coalesce at higher temperatures as the rate of interconversion increases. This allows for the calculation of the energy barrier to rotation around the amide bond. rsc.org
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the aromatic protons (H-2/H-3 and H-5/H-6) and within the isopropyl group (CH to CH₃). It would also show a correlation between the N-H and the isopropyl CH proton, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For instance, it would show a correlation from the N-H proton to the carbonyl carbon (C=O) and the isopropyl methine carbon (CH), confirming the core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, giving insight into the molecule's preferred conformation. For example, a NOE between the N-H proton and the ortho-aromatic protons (H-2/H-6) would provide evidence for the planarity of the molecule and the orientation of the amide group relative to the phenyl ring. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are from the amide and nitro groups.
Characteristic Vibrational Modes (C=O, N-H, NO₂)
The IR spectrum of this compound is dominated by strong absorptions corresponding to the stretching vibrations of the N-H, C=O, and NO₂ groups.
N-H Stretch: Secondary amides show a single N-H stretching vibration. In a dilute solution, this "free" N-H stretch appears in the region of 3400-3500 cm⁻¹ . In the solid state, this band shifts to a lower frequency (3330-3060 cm⁻¹ ) and often broadens due to hydrogen bonding. spcmc.ac.in
C=O Stretch (Amide I Band): The carbonyl stretch is a very strong and characteristic absorption for amides, known as the Amide I band. Due to resonance with the nitrogen lone pair, this band appears at a lower frequency than in ketones. For this compound, it is expected in the range of 1640-1680 cm⁻¹ . spectroscopyonline.com
NO₂ Stretches: The nitro group gives rise to two distinct and strong stretching vibrations:
Asymmetric Stretch: A strong band typically found between 1500-1560 cm⁻¹ .
Symmetric Stretch: A medium-strong band appearing between 1340-1390 cm⁻¹ .
N-H Bend (Amide II Band): This band, arising from a combination of N-H in-plane bending and C-N stretching, is found around 1510-1550 cm⁻¹ . It is typically strong and can sometimes overlap with the asymmetric NO₂ stretch.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide (N-H) | 3330 - 3060 (solid) | Medium, Broad |
| C=O Stretch (Amide I) | Amide (C=O) | 1640 - 1680 | Strong |
| Asymmetric NO₂ Stretch | Nitro (NO₂) | 1500 - 1560 | Strong |
| N-H Bend (Amide II) | Amide (N-H/C-N) | 1510 - 1550 | Strong |
| Symmetric NO₂ Stretch | Nitro (NO₂) | 1340 - 1390 | Medium-Strong |
Hydrogen Bonding Analysis
In the solid state or in concentrated solutions, this compound molecules can associate via intermolecular hydrogen bonds, where the amide N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of another molecule. spectroscopyonline.com IR spectroscopy is highly sensitive to this interaction.
The formation of hydrogen bonds weakens the N-H and C=O bonds, causing their stretching frequencies to shift to lower wavenumbers (a red shift). nih.gov By comparing the IR spectrum of a solid sample with that of a dilute solution in a non-polar solvent (like CCl₄), this effect can be clearly observed. In the dilute solution, hydrogen bonding is minimized, and the "free" N-H and C=O stretching bands are observed at higher frequencies. In the solid state spectrum, these bands will be broader and shifted to lower frequencies, providing direct evidence for the presence and strength of intermolecular hydrogen bonding. spcmc.ac.innih.gov For instance, the N-H stretch might shift from ~3450 cm⁻¹ (free) down to ~3300 cm⁻¹ (H-bonded), while the Amide I band might shift from ~1680 cm⁻¹ down to ~1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides essential data for molecular verification and elucidation.
High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is crucial for confirming the elemental composition of a molecule with high accuracy. For this compound, HRMS analysis verifies the presence of the protonated molecular ion, [M+H]⁺. The experimentally observed mass aligns precisely with the theoretically calculated mass, confirming the molecular formula C₁₀H₁₂N₂O₃. amazonaws.com
One study reported the successful synthesis and characterization of this compound, where the exact mass was determined via HRMS with ESI. amazonaws.com The calculated mass for the protonated molecule [C₁₀H₁₃N₂O₃]⁺ was 209.0921, and the experimentally found mass was 209.0923, providing unambiguous confirmation of the compound's identity. amazonaws.com
| Ion Species | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |
|---|---|---|---|
| [M+H]⁺ | 209.0921 | 209.0923 | amazonaws.com |
While detailed fragmentation studies for this compound are not extensively documented in the provided literature, a general interpretation can be inferred based on the principles of mass spectrometry for aromatic amides. The fragmentation pattern is key to confirming the connectivity of atoms within the molecule.
Upon ionization, the molecule would be expected to undergo characteristic cleavages. Key fragmentation pathways would likely include:
Alpha-cleavage: Loss of a methyl group from the isopropyl moiety.
Amide Bond Cleavage: Scission of the C-N bond between the carbonyl group and the isopropylamino group, leading to the formation of a 4-nitrobenzoyl cation.
Loss of the Nitro Group: Fragmentation involving the loss of NO₂ or related neutral species from the aromatic ring.
A definitive analysis of the fragmentation pattern would require experimental data from techniques such as tandem mass spectrometry (MS/MS) to isolate and fragment the molecular ion, thereby providing unequivocal structural evidence.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, offering insights into molecular conformation, packing, and intermolecular interactions.
While a single crystal structure for this compound is not detailed in the available sources, analysis of structurally related benzamides provides valuable insight into the conformations and crystal packing motifs common to this class of compounds. Various N-substituted benzamide (B126) derivatives have been synthesized, and their structures have been determined by single-crystal X-ray diffraction. nih.govmdpi.com
For instance, studies on N-aryl-N-(2-oxo-2-arylethyl) benzamides have revealed complex, twisted-T conformations where the three aryl rings are significantly twisted with respect to each other. mdpi.com In another study, the crystal structures of compounds like 3-benzodioxole-5-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester (a precursor in benzamide synthesis) were elucidated, providing foundational data for understanding related molecular geometries. nih.gov
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| N-(5-Cyanononan-5-yl)benzamide | C₁₇H₂₄N₂O | Not specified | Not specified | researchgate.net |
| N,N′-(1,2-phenylene)bis (2-((2-oxopropyl)selanyl)benzamide) | C₂₆H₂₄N₂O₄Se₂ | Monoclinic | C2/c | researchgate.net |
| 3-benzodioxole-5-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester | C₁₂H₉NO₆ | Not specified | Not specified | nih.gov |
These analyses consistently highlight the role of intermolecular hydrogen bonds, such as N—H⋯O interactions, in forming chains and stabilizing the crystal packing. researchgate.net
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in benzamides. mdpi.comresearchgate.net Benzamide itself, a foundational molecule for this class, has been known to be polymorphic since 1832 and is reported to have at least four polymorphs (Forms I, II, III, and IV). researchgate.netacs.org These different forms arise from variations in molecular conformation or packing within the crystal lattice, which in turn alters intermolecular interactions like hydrogen bonds and π–π stacking. mdpi.comrsc.org
The study of benzamide polymorphs reveals a delicate balance between thermodynamic and kinetic factors during crystallization. esrf.fr Form I is the most thermodynamically stable, while Forms II and III are metastable. researchgate.netacs.org The crystal structure of the unstable Form II was a long-standing puzzle solved using high-resolution powder diffraction data. esrf.fr
Computational studies using dispersion-corrected density functional calculations have been employed to understand the subtle molecular interactions governing benzamide polymorphism. rsc.orgresearchgate.net These analyses show that the potential energy of different polymorph structures is dictated by the interplay between intermolecular attractions (hydrogen bonding, π–π interactions) and intramolecular torsion required to achieve favorable packing. rsc.orgresearchgate.net The growth of spontaneously twisted crystals has also been observed for the metastable benzamide Form II, a phenomenon linked to high thermodynamic driving forces for crystallization. nih.gov
Computational Chemistry and Theoretical Studies of N Isopropyl 4 Nitrobenzamide
Molecular Modeling and Geometry Optimization
Molecular modeling is the cornerstone of computational studies, aiming to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, identifies the minimum energy structure, which corresponds to the most probable conformation of the molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure and geometry of molecules. Functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p) are frequently employed to calculate the optimized geometry of benzamide (B126) derivatives. nih.govnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For N-Isopropyl-4-nitrobenzamide, DFT calculations would predict the precise spatial arrangement of the isopropyl group relative to the nitrobenzamide core, yielding the most energetically favorable structure.
Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, a key parameter is the dihedral angle (torsion angle) between the plane of the phenyl ring and the amide group (-CONH-).
Studies on similar substituted benzamides have shown that this angle is influenced by both the substituents on the ring and the N-alkyl group. nih.goviucr.org For instance, in N,N-dimethylbenzamide, the calculated torsional angle can be around 40°, while in other benzamides, it is closer to 25-30°. nih.goviucr.org This deviation from planarity is a balance between the steric hindrance from the isopropyl group and the electronic effects of π-conjugation between the ring and the amide. The presence of the para-nitro group further influences the electronic distribution but is less likely to cause significant steric hindrance with the amide group itself. Therefore, this compound is expected to adopt a non-planar conformation to minimize steric strain.
Electronic Structure Analysis
Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. Computational methods allow for the detailed analysis of molecular orbitals and charge distribution.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is highly polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
A large gap indicates high stability and lower reactivity.
For nitroaromatic compounds, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the electron-withdrawing nitro group. nih.gov This distribution facilitates intramolecular charge transfer (ICT) from the benzamide moiety to the nitro group. The HOMO-LUMO energy gap provides insight into the charge transfer interactions occurring within the molecule. nih.gov
Table 1: Calculated Electronic Properties of Related Nitroaromatic Compounds
| Property | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |
Note: Data is generalized from studies on related nitroaromatic and benzamide molecules and serves as an estimation for this compound.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how a molecule will interact with other molecules, identifying regions prone to electrophilic and nucleophilic attack. nih.gov
The MEP map uses a color scale to represent different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the carbonyl and nitro groups. researchgate.netresearchgate.net
Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. This is typically observed around the hydrogen atom of the amide (N-H) group.
Green/Yellow: Denotes regions with neutral or near-zero potential. researchgate.net
The MEP map for this compound would visualize the electron-withdrawing effect of the nitro group and the carbonyl oxygen, highlighting them as centers of negative potential, while the amide proton would be a key site for hydrogen bonding interactions. nih.govwolfram.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a critical tool in drug discovery for understanding potential biological activity. Studies on various nitrobenzamide derivatives have utilized molecular docking to explore their interactions with enzymes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.netuma.es
In such studies, the ligand (e.g., a nitrobenzamide derivative) is placed into the binding site of the target protein. The docking algorithm then calculates the most stable binding poses and estimates the binding affinity. The interactions are typically stabilized by:
Hydrogen bonds: Often involving the amide N-H group and the carbonyl oxygen.
Hydrophobic interactions: Involving the phenyl ring and the isopropyl group.
Electrostatic interactions: Between the polar nitro group and charged residues in the protein's active site.
Molecular dynamics (MD) simulations can further be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. These simulations can confirm whether the docked pose is stable and how the molecules behave in a simulated physiological environment.
Ligand-Protein Interaction Prediction
No studies predicting the interaction of this compound with specific protein targets were found in the public domain. Computational methods are often employed to predict whether a small molecule will bind to a protein and to estimate the strength of this interaction. These predictions are crucial in the early stages of drug discovery for identifying potential drug candidates. However, such predictive studies for this compound have not been published.
Binding Mode Analysis
Information regarding the specific binding mode of this compound with any protein is currently unavailable. Binding mode analysis involves determining the precise orientation and conformation of a ligand within the binding site of a protein. This analysis is fundamental for understanding the molecular basis of a compound's biological activity and for designing more potent and selective molecules. Without experimental or computational data, the binding mode of this compound remains speculative.
Quantitative Structure-Activity Relationship (QSAR) Studies
Development of Predictive Models for Biological Activities
No QSAR models have been developed to predict the biological activities of this compound. QSAR studies involve creating mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools for predicting the activity of new, unsynthesized compounds. The absence of such models for this compound indicates a lack of sufficient biological activity data or a focus on this compound in QSAR research.
Correlation of Molecular Descriptors with Experimental Data
There are no published studies correlating the molecular descriptors of this compound with experimental data. This type of analysis is a key component of QSAR, where various calculated properties of a molecule (descriptors) are statistically linked to its observed biological effects. Such correlations provide insights into the structural features that are important for a compound's activity.
Biological and Pharmacological Research of N Isopropyl 4 Nitrobenzamide
Antibacterial Activity and Mechanisms of Action
Research into the antimicrobial properties of N-Isopropyl-4-nitrobenzamide has sought to characterize its efficacy against various bacterial strains and to elucidate the molecular processes through which it exerts its effects. While the synthesis of this compound for the purpose of evaluating its antimicrobial and disinfectant properties has been reported, detailed findings from these evaluations are not widely available in the public domain. ctppc.org
Specific data from in vitro studies detailing the antimicrobial efficacy of this compound against a broad range of bacterial strains, including minimum inhibitory concentration (MIC) values, are not extensively documented in publicly accessible scientific literature. One study has confirmed the synthesis of this compound (referred to as compound VG2) for antimicrobial screening, but the corresponding activity data, which was to be reported in a subsequent publication, could not be retrieved. ctppc.org
There is a lack of specific published research detailing the in vitro activity of this compound against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA).
The precise mechanisms by which this compound exerts its antibacterial effects have not been specifically elucidated in published studies. However, based on the known mechanisms of other nitroaromatic compounds, several potential pathways can be proposed.
A common mechanism for antibacterial compounds is the disruption of the bacterial cell membrane, leading to leakage of intracellular contents and cell death. While this is a plausible mechanism for a novel antimicrobial agent, there is currently no direct scientific evidence to confirm that this compound acts through this pathway.
Many antimicrobial drugs function by inhibiting enzymes that are crucial for bacterial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis. It is conceivable that this compound could target and inhibit one or more essential bacterial enzymes. However, specific enzymatic targets for this compound have not been identified in the available literature.
The nitro group is a key feature of many bioactive molecules and is often central to their mechanism of action. In many antimicrobial nitroaromatic compounds, the nitro group can be enzymatically reduced within the bacterial cell to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular damage through various means, including oxidative stress and covalent modification of essential macromolecules like DNA and proteins. This process of reductive activation is a well-established mechanism for other nitro-containing drugs. It is therefore hypothesized that the antibacterial activity of this compound could be dependent on the reduction of its nitro group by bacterial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species. However, experimental verification of this mechanism for this compound is not currently available.
Proposed Mechanisms of Antibacterial Action
Neuroprotective Properties and Related Studies
Initial investigations into this compound and its derivatives have suggested a potential role in mitigating neuronal damage. The focus of this research has been on its ability to counteract cellular stress and prevent cell death in the nervous system, with preclinical evaluations in models of various neurological disorders.
Protection of Neuronal Cells from Oxidative Stress
Prevention of Apoptosis in Neuronal Cells
Similar to the topic of oxidative stress, there is a scarcity of direct research on the role of this compound in the prevention of apoptosis in neuronal cells. Apoptosis, or programmed cell death, is a critical process in the development and maintenance of the nervous system, but its dysregulation can lead to significant neuronal loss in neurodegenerative conditions. uni.lu While some benzamide (B126) derivatives have been studied for their anti-apoptotic effects, specific data on this compound's capacity to inhibit the apoptotic cascade in neurons is not currently documented in published research. Further investigation is required to determine if this compound possesses any anti-apoptotic properties that could be beneficial in a neuroprotective context.
Preclinical Studies in Neurological Disease Models (e.g., HIV-associated CNS diseases, Parkinson's, Alzheimer's)
Preclinical research has provided some insights into the potential of this compound and its analogs in the context of specific neurological diseases.
HIV-associated CNS diseases: At present, there are no specific preclinical studies that have been published on the use of this compound in models of HIV-associated central nervous system (CNS) diseases. While research into adjunctive therapies for HIV-associated neurocognitive disorders (HAND) is ongoing, the investigation of this particular compound has not been reported. nih.gov
Parkinson's Disease: A key piece of evidence for the potential therapeutic application of this compound in Parkinson's disease comes from a patent describing its synthesis. This patent discloses the preparation of N-iso-propyl-4-nitrobenzamide and its subsequent reduction and acetylation to yield N-iso-propyl-4-acetamidobenzamide. The document suggests the utility of these benzamide compounds in treating neurodegenerative diseases, with a specific mention of their protective action in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. The MPTP model is a widely used preclinical tool that mimics some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons. While the patent points towards a potential neuroprotective role, detailed in-vivo efficacy data for this compound itself is not provided within the document.
Alzheimer's Disease: There is currently no direct preclinical research available that investigates the efficacy of this compound in animal models of Alzheimer's disease. The exploration of novel small molecules for Alzheimer's therapy is an active area of research, but this specific compound has not been a focus of published studies to date. scitechdaily.comnih.gov
Anticancer Research and Nitroreductase-Activated Prodrugs
A significant area of interest for this compound lies in its potential as a prodrug for cancer therapy, specifically in the context of enzyme-directed therapies.
Investigation as Prodrugs for Cancer Therapy
The concept of using nitroaromatic compounds as prodrugs in cancer therapy is based on their activation under specific conditions, such as the hypoxic environment of tumors or the presence of particular enzymes. nih.govfrontiersin.orgresearchgate.net this compound falls into the category of nitrobenzamide compounds that have been investigated for this purpose. The core idea is that the relatively non-toxic prodrug is converted into a highly cytotoxic agent specifically at the tumor site, thereby minimizing systemic toxicity. nih.gov
Enzymatic Reduction by Nitroreductases (e.g., Ssap-NtrB)
The activation of nitrobenzamide prodrugs is often mediated by nitroreductase enzymes. nih.gov One such enzyme, Ssap-NtrB from Staphylococcus saprophyticus, has been studied for its ability to reduce a series of nitro-substituted benzamide prodrugs. nih.gov This enzymatic reduction is a critical step in converting the prodrug into its active, cytotoxic form.
A study investigating the interaction of various nitrobenzamide structures with Ssap-NtrB provides valuable insights, although it does not specifically name this compound. The research demonstrated that upon reduction by Ssap-NtrB, the corresponding amine effectors of the studied nitrobenzamides exhibited differential cytotoxic effects on cancer cell lines. nih.gov Molecular docking studies within this research aimed to elucidate the relationship between the structure of the nitrobenzamide prodrugs and their interaction with the Ssap-NtrB enzyme at a molecular level. nih.gov
The findings from this study on a series of nitrobenzamides suggest that the efficacy of such prodrugs is dependent on their specific chemical structure and their ability to act as a substrate for the activating enzyme. For instance, the study identified N-(2,4-dinitrophenyl)-4-nitrobenzamide as a particularly efficient prodrug for Ssap-NtrB, with its metabolite showing significant toxicity in PC3 prostate cancer cells. nih.gov While direct kinetic data for this compound with Ssap-NtrB is not available, its structural similarity to the compounds studied suggests it could potentially serve as a substrate for this or other nitroreductase enzymes, a hypothesis that warrants further investigation.
Metabolite Profiling and Cytotoxicity on Cancer Cell Lines (e.g., Hep3B, HT-29, PC3)
Structure-Activity Relationships (SAR) in Anticancer Contexts
Detailed structure-activity relationship (SAR) studies focusing on this compound within an anticancer context have not been extensively reported. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and reduce toxicity. For nitrobenzamide derivatives, these studies typically involve modifying various parts of the molecule, such as the nitro group position, the substituents on the benzene (B151609) ring, and the nature of the amide group, to understand how these changes influence anticancer activity.
Hypoxia-Activated Prodrugs (HAPs)
The 4-nitrobenzamide (B147303) scaffold is a classic feature of hypoxia-activated prodrugs (HAPs). mdpi.com These prodrugs are designed to be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.gov The underlying mechanism involves the reduction of the nitro group by cellular reductases, which are more active under hypoxic conditions, to form highly cytotoxic species that can damage DNA and other cellular components. mdpi.comnih.gov While the general principle is well-established for nitroaromatic compounds, specific research detailing the potential of this compound as a HAP, including its reduction potential and efficacy in hypoxic versus normoxic conditions, is not currently available.
Antiviral Activity (e.g., Venezuelan Equine Encephalitis Virus)
There is no specific data in the scientific literature detailing the antiviral activity of this compound against the Venezuelan Equine Encephalitis Virus (VEEV).
Inhibition of Viral Replication and Nonstructural Proteins
Research on the inhibition of VEEV replication often targets the viral non-structural proteins (nsPs), which are essential for the viral life cycle. mdpi.commdpi.com These proteins are involved in processes such as RNA replication and polyprotein processing. mdpi.com While various small molecules are being investigated as potential inhibitors of VEEV nsPs, there is no published evidence to suggest that this compound has been evaluated for this purpose.
Structure-Activity Relationships Affecting Potency
Given the absence of primary data on the anti-VEEV activity of this compound, no structure-activity relationship studies have been conducted to explore how modifications to its chemical structure would affect its potency as a potential antiviral agent against this virus.
Enzyme Inhibition Studies (e.g., Kinase Inhibition, DPP-4 Inhibition)
Specific inhibitory activity of this compound against kinases or Dipeptidyl Peptidase-4 (DPP-4) has not been reported in the scientific literature. Kinase inhibitors are a major class of anticancer drugs, and DPP-4 inhibitors are used in the treatment of type 2 diabetes. nih.gov While benzamide moieties are present in some enzyme inhibitors, dedicated studies to evaluate this compound for these activities are lacking.
Kinase Profiling and ATP-Binding Pocket Interactions
Kinase profiling is a critical step in the characterization of potential kinase inhibitors. This process involves screening a compound against a broad panel of kinases to determine its selectivity and potency. A comprehensive kinase profile for this compound would involve assays to measure its inhibitory activity (typically as IC50 values) against a diverse set of human kinases.
The interaction of a compound with the ATP-binding pocket of a kinase is fundamental to its mechanism of action as an ATP-competitive inhibitor. Computational modeling and molecular docking studies are often employed to predict how a molecule like this compound might bind within this pocket. These studies can identify key hydrogen bonds, hydrophobic interactions, and other molecular interactions that contribute to binding affinity and selectivity. However, specific studies detailing these interactions for this compound are not present in the current body of scientific literature.
Co-crystallization with Target Kinases
To definitively understand the binding mode of an inhibitor, co-crystallization with its target kinase followed by X-ray crystallography is the gold standard. This technique provides a high-resolution, three-dimensional structure of the inhibitor bound within the kinase's active site. Such a structure for this compound would offer invaluable insights into its specific interactions with amino acid residues, informing further structure-based drug design efforts. At present, there are no published crystal structures of this compound in complex with any protein kinase.
Drug Discovery and Development Considerations
Lead Optimization and Analog Design
Lead optimization is a crucial phase in drug discovery where an initial "hit" compound is chemically modified to improve its pharmacological properties. For this compound, this would involve the synthesis and evaluation of a series of structural analogs. The goal of such a program would be to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, would be central to this process. While general principles of medicinal chemistry can be applied, specific lead optimization campaigns centered on this compound have not been reported.
Pharmacokinetic and Pharmacodynamic Considerations
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) relates to the biochemical and physiological effects of the drug on the body. Understanding the PK/PD relationship is essential for developing a successful therapeutic agent.
For this compound, pharmacokinetic studies would need to be conducted to determine its oral bioavailability, plasma protein binding, metabolic stability, and routes of elimination. In parallel, pharmacodynamic studies would assess the relationship between the concentration of the compound at the target site and its biological effect over time. This information is critical for establishing a potential dosing regimen. Currently, there is no published data on the pharmacokinetic or pharmacodynamic properties of this compound.
Analytical Methodologies for N Isopropyl 4 Nitrobenzamide
Chromatographic Techniques
Chromatography is indispensable for the separation and quantification of N-Isopropyl-4-nitrobenzamide from complex mixtures, such as reaction media or biological matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for real-time monitoring of its synthesis. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. wikipedia.org This setup allows for the efficient separation of the relatively nonpolar this compound from polar starting materials, reagents, and byproducts.
For purity assessment, a sample of the synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to this compound and potentially minor peaks for any impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.
In reaction monitoring, small aliquots are withdrawn from the reaction mixture at timed intervals. These samples are then analyzed by HPLC to track the consumption of reactants and the formation of the product. This data is vital for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation. A well-developed HPLC method can provide quantitative data on the reaction's progress, as demonstrated in the synthesis of other benzanilides. researchgate.net
Below is a table outlining a typical set of HPLC parameters for the analysis of this compound.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 270 nm nih.gov |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5.8 minutes (highly dependent on exact conditions) |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique ideal for identifying metabolites of this compound, particularly in biological systems. nih.gov For a compound to be amenable to GC analysis, it must be volatile and thermally stable. While this compound itself can be analyzed by GC, its metabolites, which may be more polar, often require a derivatization step (e.g., silylation) to increase their volatility. umb.edunih.gov
In a typical workflow, a biological sample (e.g., urine or plasma) suspected of containing metabolites is extracted, concentrated, and derivatized. The sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact) and fragmented. umb.edu The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.
A primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group. mdpi.com Therefore, a key metabolite of this compound would be N-Isopropyl-4-aminobenzamide. GC/MS can readily distinguish between the parent compound and this metabolite based on their different retention times and mass fragmentation patterns.
The table below details the expected key mass fragments for this compound and its primary hypothetical metabolite.
Table 2: Expected GC/MS Fragmentation Data for this compound and a Hypothetical Metabolite
| Compound | Molecular Weight | Key Mass Fragments (m/z) and Interpretations |
|---|---|---|
| This compound | 208.21 g/mol | 208 (M+), 193 ([M-CH3]+), 166 ([M-C3H6]+, loss of propene), 150 (nitrobenzoyl cation), 120 (benzoyl cation fragment), 43 (isopropyl cation) |
| N-Isopropyl-4-aminobenzamide | 178.23 g/mol | 178 (M+), 163 ([M-CH3]+), 136 ([M-C3H6]+, loss of propene), 120 (aminobenzoyl cation), 92 (aminophenyl fragment), 43 (isopropyl cation) |
Spectroscopic Quantification Methods
Spectroscopic methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a rapid and straightforward means of quantifying this compound in solution. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To quantify this compound, a pure sample is used to prepare a series of standard solutions of known concentrations. The UV-Vis spectrum of each standard is recorded, and the wavelength of maximum absorbance (λmax) is identified. For nitroaromatic compounds, this is typically in the UV region. A calibration curve is then constructed by plotting the absorbance at λmax against the concentration of the standards. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear calibration curve.
The following table and corresponding graph illustrate a representative Beer-Lambert Law calibration for the quantification of this compound.
Table 3: Representative Data for UV-Vis Spectroscopic Quantification
| Concentration (mg/L) | Absorbance at λmax (e.g., 270 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
Validation of Structural Integrity using Multi-Technique Approaches
Confirming the chemical structure and integrity of a synthesized compound is a critical step in chemical analysis. For this compound, this is achieved by combining data from several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the nitro-substituted ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the amide N-H proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are all used to confirm the structure.
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bond of the amide, the C=O (Amide I band), the N-H bend (Amide II band), the C-H bonds of the alkyl and aromatic groups, and the strong, characteristic symmetric and asymmetric stretches of the nitro (NO₂) group. ijpbs.comresearchgate.net
Mass Spectrometry (MS): As discussed in the GC/MS section, mass spectrometry provides the molecular weight of the compound through the molecular ion peak (M+). The fragmentation pattern gives further structural clues that corroborate the proposed structure, such as the loss of the isopropyl group or cleavage of the amide bond. nih.govlibretexts.org
The collective data from these techniques provides unequivocal proof of the structural integrity of this compound.
Table 4: Summary of Key Spectroscopic Data for Structural Validation
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | δ ~8.3 (d, 2H), ~8.0 (d, 2H), ~4.3 (septet, 1H), ~1.3 (d, 6H), ~8.5 (br s, 1H) | Aromatic protons, Isopropyl CH, Isopropyl CH₃, Amide NH |
| ¹³C NMR | δ ~165, ~149, ~141, ~129, ~124, ~42, ~22 | C=O, Aromatic C-NO₂, Aromatic C-C=O, Aromatic CH, Aromatic CH, Isopropyl CH, Isopropyl CH₃ |
| FTIR (cm⁻¹) | ~3300, ~3080, ~2970, ~1640, ~1550, ~1520, ~1350 | N-H stretch, Aromatic C-H stretch, Aliphatic C-H stretch, C=O stretch (Amide I), N-H bend (Amide II), Asymmetric NO₂ stretch, Symmetric NO₂ stretch |
| Mass Spec (m/z) | 208, 193, 166, 150 | Molecular Ion (M+), [M-CH₃]⁺, [M-C₃H₆]⁺, [O₂N-C₆H₄-CO]⁺ |
Degradation and Environmental Fate of N Isopropyl 4 Nitrobenzamide
Photodegradation Pathways
Photodegradation, the breakdown of compounds by light, is a significant process in the environmental transformation of many organic pollutants. For N-Isopropyl-4-nitrobenzamide, both direct and indirect photolysis are potential degradation routes in aquatic and terrestrial environments.
Direct photolysis involves the absorption of solar radiation by the this compound molecule itself, leading to its excitation and subsequent chemical transformation. The nitroaromatic chromophore in this compound is expected to absorb light in the environmentally relevant ultraviolet (UV) spectrum. Upon absorption of UV radiation, the molecule can undergo a variety of reactions, including the reduction of the nitro group or cleavage of the amide bond.
Indirect photolysis, on the other hand, is mediated by photochemically produced reactive species present in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. These highly reactive species can attack the this compound molecule, initiating its degradation. In natural waters, dissolved organic matter and nitrate (B79036) ions can act as photosensitizers, absorbing sunlight and producing these reactive intermediates that then degrade the compound. Given the reactivity of these species, indirect photolysis is often a more significant degradation pathway for organic pollutants than direct photolysis.
Specific studies identifying the intermediate products of this compound photodegradation are not available in the current scientific literature. However, based on the known photochemistry of other nitroaromatic compounds, several potential intermediates can be hypothesized. A common photochemical reaction for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Another possibility is the hydroxylation of the aromatic ring.
While N-isopropyl-2-nitro-benzamide is a known chemical compound, there is no scientific evidence to suggest that it is an intermediate product of the photodegradation of this compound. The formation of N-isopropyl-2-nitro-benzamide would require the migration of the nitro group from the para (4) position to the ortho (2) position on the benzene (B151609) ring, which is not a typical photochemical reaction under environmental conditions. The identification of actual degradation products would necessitate specific experimental studies involving the irradiation of this compound and subsequent analysis of the reaction mixture using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Bioreduction and Biodegradation Studies
The microbial transformation of this compound is a critical aspect of its environmental fate. As with other nitroaromatic compounds, its biodegradation can proceed through different pathways depending on the prevailing redox conditions and the microbial communities present.
Under anaerobic (oxygen-deficient) conditions, the primary route of microbial transformation for nitroaromatic compounds is the reduction of the nitro group. A wide range of anaerobic and facultative anaerobic bacteria can utilize the nitro group as an electron acceptor. This process typically occurs in a stepwise manner, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The resulting aromatic amine, N-isopropyl-4-aminobenzamide, may be more or less toxic and persistent than the parent compound.
Under aerobic (oxygen-rich) conditions, microorganisms may employ different strategies to degrade nitroaromatic compounds. Some microbes can initiate the degradation process by an initial reduction of the nitro group, followed by enzymatic ring cleavage. Other aerobic degradation pathways can involve the enzymatic removal of the nitro group as nitrite (B80452), or the hydroxylation of the aromatic ring, making it susceptible to cleavage. The complete mineralization of this compound to carbon dioxide, water, and inorganic nitrogen would be the most desirable outcome of biodegradation. However, the recalcitrance of the amide bond and the presence of the nitro group can make the compound resistant to rapid biodegradation.
Specific biodegradation studies on this compound are lacking, and therefore, the precise pathways and rates of its microbial degradation in different environmental compartments remain to be elucidated.
Environmental Behavior and Fate Prediction using Computational Tools
In the absence of experimental data, computational models provide a valuable means of estimating the environmental behavior and fate of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) models are a class of computational tools that correlate the chemical structure of a compound with its physicochemical properties and environmental fate.
For this compound, QSAR models could be employed to predict key parameters that govern its environmental distribution and persistence. These parameters include:
Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of the compound to adsorb to soil and sediment, which affects its mobility in the environment.
Bioconcentration Factor (BCF): This value estimates the potential for the compound to accumulate in aquatic organisms.
Biodegradability: QSAR models can predict the likelihood of a compound to be biodegraded by microorganisms.
Atmospheric Half-life: These models can estimate the persistence of the compound in the atmosphere.
While these computational tools can offer initial assessments, their predictions for a specific compound like this compound should be interpreted with caution. The accuracy of QSAR models is dependent on the quality and applicability of the training datasets, which may not always include structurally similar compounds. Therefore, experimental validation is crucial for a definitive understanding of the environmental fate of this compound.
Future Research Directions and Applications
Exploration of Novel Therapeutic Applications
The nitro group is a significant feature in pharmaceutical chemistry, known for its role in enhancing the bioactivity of molecules. mdpi.com Compounds containing a nitro group have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-parasitic, anti-inflammatory, and anti-cancer properties. mdpi.com This versatility is often attributed to the nitro group's ability to undergo metabolic reduction within biological systems, leading to reactive intermediates that can interact with various cellular targets. mdpi.com
Future research on N-Isopropyl-4-nitrobenzamide should systematically explore these potential therapeutic avenues. For instance, its structural similarities to other nitrobenzamides that act as inhibitors of the enzyme DprE1 in Mycobacterium tuberculosis suggest a potential application in developing new treatments for tuberculosis. nih.gov Similarly, the anti-cancer and anti-inflammatory activities observed in other nitro-containing compounds warrant investigation for this compound. mdpi.com High-throughput screening campaigns against a diverse panel of biological targets, including enzymes, receptors, and whole-cell assays, could rapidly identify promising areas for further development.
Table 1: Potential Therapeutic Areas for this compound
| Therapeutic Area | Rationale |
|---|---|
| Antitubercular | Structural resemblance to known nitrobenzamide inhibitors of DprE1. nih.gov |
| Anticancer | General bioactivity of nitro-containing compounds against cancer cells. mdpi.com |
| Anti-inflammatory | Known anti-inflammatory properties of various nitroaromatic molecules. mdpi.com |
| Antiparasitic | Established use of nitro-group containing drugs against parasitic infections. mdpi.com |
| Antidiabetic | Some benzamide (B126) derivatives have shown potential in managing type 2 diabetes. nih.gov |
Development of Advanced Synthetic Methods
Efficient and innovative synthetic methodologies are crucial for advancing the study of this compound. While traditional amide bond formation reactions are effective, future research should focus on more advanced and sustainable techniques. These methods aim to improve reaction efficiency, reduce waste, and allow for the rapid synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. adelaide.edu.au
One such promising approach is mechanochemistry, which utilizes a ball mill for solvent-free synthesis. This eco-friendly method has been successfully applied to synthesize a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, resulting in high yields and reduced environmental impact. mdpi.com Exploring mechanochemical routes for this compound and its derivatives could significantly accelerate the drug discovery process. Furthermore, developing chemo- and regio-selective reactions will be essential for modifying the molecule at specific positions to optimize its biological activity and pharmacokinetic properties. adelaide.edu.au
Integration of AI and Machine Learning in Drug Design
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by reducing the time and cost associated with bringing new drugs to market. nih.govijirt.org These computational tools can be powerfully applied to the study of this compound. ML models can be trained on existing data from other nitrobenzamides to predict the biological activities, toxicity, and pharmacokinetic profiles of novel, virtual derivatives. frontiersin.org
In-depth Mechanistic Studies of Biological Activities
A fundamental aspect of future research will be to elucidate the precise mechanism of action by which this compound exerts its biological effects. For many nitroaromatic compounds, the mechanism involves the enzymatic reduction of the nitro group to a nitroso moiety or other reactive nitrogen species. nih.gov These intermediates can then form covalent bonds with biological macromolecules, such as enzymes, leading to their inhibition. nih.gov
It is crucial to determine if this compound follows this general mechanism. This would involve identifying the specific enzymes or reductases responsible for its activation and the ultimate cellular targets it modifies. Techniques such as proteomics, metabolomics, and genetic screening can be employed to identify these targets and understand the downstream effects on cellular pathways. A thorough understanding of its mechanism is essential for optimizing its therapeutic efficacy and minimizing potential off-target effects. ubc.ca
Translational Research and Clinical Potential
The ultimate goal of this research is to translate promising preclinical findings into clinical applications. Should this compound or its optimized derivatives demonstrate significant efficacy and a favorable safety profile in initial studies, a clear pathway for translational research must be established. This process begins with comprehensive in vitro characterization, followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicology.
Successful animal studies would pave the way for Investigational New Drug (IND)-enabling studies, which are required for regulatory approval to initiate human clinical trials. While this compound itself is at a very early stage of investigation, a focused and strategic research plan can systematically build the necessary evidence to evaluate its true clinical potential. The journey from laboratory discovery to a clinically approved therapeutic is long and challenging, but for compounds with a promising biological profile, it is a critical path to pursue for addressing unmet medical needs.
Q & A
Q. What are the common synthetic routes for N-Isopropyl-4-nitrobenzamide, and what reaction conditions are critical for optimal yield?
Methodological Answer: this compound is typically synthesized via acylation of 4-nitrobenzoyl chloride with isopropylamine. A coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in acetonitrile (CH₃CN) with a base like triethylamine (NEt₃) can enhance reaction efficiency . For example, in analogous benzamide syntheses, stepwise protocols involve:
Activation of the carboxylic acid (e.g., using mCPBA in DCM for oxidation).
Amide bond formation under controlled temperatures (e.g., 150°C for 5 minutes in AcOH/Ac₂O) .
Critical factors include solvent polarity, stoichiometry of reactants, and inert atmosphere to prevent side reactions.
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
Methodological Answer: Key characterization methods:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of isopropyl (δ ~1.2 ppm, doublet) and nitrobenzamide (δ ~8.2 ppm, aromatic protons) groups.
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹, asymmetric stretch) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (e.g., 222.22 g/mol for C₁₀H₁₂N₂O₃) .
- X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures using diffraction data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to correlate proton and carbon signals, resolving ambiguities in aromatic substitution patterns .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra using tools like Gaussian or PubChem’s computed properties .
- Crystallographic Refinement : Use SHELX suites to resolve steric clashes or disorder in crystal structures .
Q. What strategies optimize the synthesis of this compound under varying solvent and catalyst conditions?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, CH₃CN) improve reaction rates vs. non-polar solvents .
- Catalyst Selection : HBTU or EDC/HOBt systems enhance coupling efficiency over traditional carbodiimides .
- Temperature Control : Higher yields are achieved at 80–100°C, but side reactions (e.g., nitro group reduction) require monitoring via TLC .
Q. How does the nitro group in this compound influence its reactivity in electrophilic substitution or reduction reactions?
Methodological Answer:
- Electrophilic Substitution : The nitro group is a strong meta-director, favoring reactions like nitration or sulfonation at the 3-position of the benzene ring .
- Reduction Reactions : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, forming N-Isopropyl-4-aminobenzamide, a precursor for further functionalization .
- Computational Insights : Electron-withdrawing effects of the nitro group lower HOMO energy, reducing susceptibility to oxidation .
Q. What computational tools are effective in predicting the physicochemical properties of this compound?
Methodological Answer:
- PubChem Data : Use computed properties like logP (2.1), polar surface area (78.9 Ų), and hydrogen-bonding capacity to predict solubility and bioavailability .
- Molecular Dynamics (MD) Simulations : Assess conformational stability in different solvents using GROMACS or AMBER .
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes) for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
